1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one
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Overview
Description
1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a pyridinyl group, and an oxadiazolyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyridinyl group: This step often involves a coupling reaction between the oxadiazole intermediate and a pyridine derivative.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the ethoxyphenyl group is introduced to the intermediate compound.
Final assembly: The final step involves the formation of the propanone moiety, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethoxyphenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to different heterocyclic compounds.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and pyridinyl group are often involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-4-yl)ethan-1-one
- 1-(4-Pyridinyl)-1-propanone
Uniqueness
1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-1-one |
InChI |
InChI=1S/C18H17N3O3S/c1-3-23-15-6-4-13(5-7-15)16(22)12(2)25-18-21-20-17(24-18)14-8-10-19-11-9-14/h4-12H,3H2,1-2H3 |
InChI Key |
BXDAPDYJCYCFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)SC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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